tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
tert-Butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a substituted tetrahydroisoquinoline derivative characterized by a tert-butyl carbamate group at position 2, a fluorine substituent at position 8, and a nitro group at position 3. Tetrahydroisoquinoline scaffolds are widely utilized in medicinal chemistry as intermediates for bioactive molecules, particularly in the development of protease inhibitors, receptor antagonists, and antimicrobial agents.
Properties
CAS No. |
2624141-75-7 |
|---|---|
Molecular Formula |
C14H17FN2O4 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl 8-fluoro-5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17FN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17(19)20/h4-5H,6-8H2,1-3H3 |
InChI Key |
CADWCCFDWIYKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of 8-fluoro-5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted isoquinolines on biological systems. It may serve as a probe to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities. The presence of the nitro group suggests possible antimicrobial or anticancer properties, while the fluorine atom may enhance metabolic stability and bioavailability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 8-fluoro-5-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully elucidated but may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. The fluorine atom can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituent patterns, synthetic methodologies, and functional implications.
Substituent Variations and Functional Group Impact
Position 5 Modifications
- Nitro Group (Target Compound) : The 5-nitro group is a strong electron-withdrawing substituent, which may facilitate electrophilic aromatic substitution or reduction to an amine for further derivatization.
- Formyl Group (tert-Butyl 5-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate): The formyl group at position 5 (CAS 441065-33-4) offers a reactive aldehyde for condensation reactions, enabling the synthesis of Schiff bases or heterocyclic extensions .
Position 8 Modifications
- Fluoro Group (Target Compound) : Fluorine’s electronegativity enhances lipophilicity and metabolic stability, commonly employed to optimize pharmacokinetic profiles.
- Amino Group (tert-Butyl 8-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate): The 8-amino derivative (Ref: 3D-KLB44287) serves as a precursor for amide or urea formation, contrasting with the nitro group’s role as a synthetic intermediate .
- Bromo Group (tert-Butyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate): Bromine at position 8 (CAS 893566-75-1) enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for aryl or heteroaryl introductions .
Position 6/7 Modifications
- Cyano and Oxazole Methoxy Groups: tert-Butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy derivatives (e.g., compound 11a) demonstrate the incorporation of heterocyclic moieties, which are critical for enhancing binding affinity in receptor-targeted therapies .
Reaction Conditions and Yields
Key Observations :
- Phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane are standard reagents for activating hydroxyl or amino groups in tetrahydroisoquinoline derivatives .
- Bromination at position 8 (CAS 893566-75-1) employs anhydrous conditions under nitrogen, highlighting the sensitivity of halogenation reactions to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
